Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide
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Overview
Description
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is a chemical compound with a unique structure that combines a benzyl group, a phenyl group, and an isoxazole ring connected through a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide typically involves the formation of the isoxazole ring followed by the introduction of the benzyl and phenyl groups. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Substituted benzyl and phenyl derivatives.
Scientific Research Applications
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Mechanism of Action
The mechanism of action of Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound’s antibacterial activity is believed to result from the disruption of the bacterial cell membrane, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzyl phenyl sulfide: Similar structure but lacks the isoxazole ring.
Phenyl isoxazole derivatives: Compounds with the isoxazole ring but different substituents.
Uniqueness
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is unique due to the combination of the benzyl, phenyl, and isoxazole groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring is particularly significant as it is a privileged scaffold in medicinal chemistry, often associated with various biological activities .
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-3-7-14(8-4-1)12-20-13-16-11-17(18-19-16)15-9-5-2-6-10-15/h1-11H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWYJJCFDJLCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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